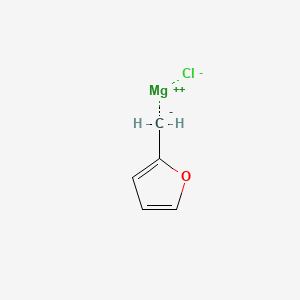
(Furan-2-ylmethyl)magnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)magnesium chloride is an organomagnesium compound commonly used in organic synthesis. It belongs to the class of Grignard reagents, which are pivotal in forming carbon-carbon bonds. The compound is characterized by the presence of a furan ring, a five-membered aromatic ring containing one oxygen atom, attached to a magnesium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Furan-2-ylmethyl)magnesium chloride can be synthesized through the reaction of furan-2-ylmethyl chloride with magnesium metal in the presence of anhydrous ether. The reaction typically proceeds as follows:
Furan-2-ylmethyl chloride+Magnesium→(Furan-2-ylmethyl)magnesium chloride
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves using larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)magnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with organic halides.
Scientific Research Applications
(Furan-2-ylmethyl)magnesium chloride has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Involved in the preparation of polymers and advanced materials.
Biological Studies: Used in the synthesis of biologically active compounds.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom coordinates with the oxygen atom in the furan ring, enhancing the nucleophilicity of the carbon atom attached to the magnesium. This allows (Furan-2-ylmethyl)magnesium chloride to effectively participate in nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-yl)magnesium bromide
- (Furan-2-yl)magnesium iodide
- (Thiophen-2-ylmethyl)magnesium chloride
Uniqueness
(Furan-2-ylmethyl)magnesium chloride is unique due to its specific reactivity profile, influenced by the furan ring. Compared to its analogs, it offers distinct reactivity patterns and selectivity in organic synthesis, making it a valuable reagent in various chemical transformations.
This comprehensive overview highlights the significance of this compound in organic chemistry and its broad range of applications in scientific research
Properties
IUPAC Name |
magnesium;2-methanidylfuran;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5O.ClH.Mg/c1-5-3-2-4-6-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPQSLRUMGBVLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CO1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClMgO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.85 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














